molecular formula C11H14N2OS B1374016 N-(2-carbamothioyl-2-methylethyl)benzamide CAS No. 1248302-41-1

N-(2-carbamothioyl-2-methylethyl)benzamide

Cat. No.: B1374016
CAS No.: 1248302-41-1
M. Wt: 222.31 g/mol
InChI Key: FGUSZLUIPDHTSM-UHFFFAOYSA-N
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Description

N-(2-Carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) is a synthetic thiourea derivative with a molecular weight of 222.31 g/mol and the molecular formula C11H14N2OS . This compound is provided with a purity of 95% and should be stored at 2-8°C to maintain stability . Thiourea derivatives are a significant class of compounds in medicinal and bioinorganic chemistry research due to their diverse bonding capabilities and wide range of potential biological activities. These compounds and their metal complexes have been investigated for various applications, including as antimicrobial, anticancer, and antiviral agents . The mechanism of action for thiourea derivatives often involves interactions with biological molecules such as proteins and nucleic acids, with some metal complexes demonstrating the ability to cleave phosphodiester bonds in DNA . Researchers are also exploring similar carbamothioyl-benzamide structures as potential inhibitors for viral proteases, such as the main protease of the COVID-19 coronavirus, using molecular docking studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-amino-2-methyl-3-sulfanylidenepropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUSZLUIPDHTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analogue Synthesis

Chemical Modifications of the Thiourea (B124793) Moiety

The thiourea group in N-(2-carbamothioyl-2-methylethyl)benzamide is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the presence of nucleophilic nitrogen and sulfur atoms and an electrophilic carbon atom.

One of the most common reactions involving the thiourea moiety is alkylation , which typically occurs at the sulfur atom to form an isothiourea derivative. The sulfur atom's high nucleophilicity allows for reaction with various alkylating agents. This S-alkylation is a key step in the synthesis of many heterocyclic compounds.

Another significant transformation is cyclization . Thiourea derivatives are valuable precursors for the synthesis of a wide range of heterocyclic systems. For instance, N-acylthioureas can undergo intramolecular cyclization to form thiazole, thiadiazole, or other related heterocyclic rings, often promoted by dehydrating agents or under acidic or basic conditions. For example, derivatives of N-[(2-carbamothioylhydrazino)carbonothioyl]benzamide have been shown to cyclize into N-(5-thioxo-4,5-dihydro- nih.govlookchem.commdpi.comthiadiazol-2-yl)-benzamide and N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide lookchem.com.

Oxidative cyclization is another pathway for modifying the thiourea group. Oxidizing agents can facilitate the formation of various sulfur- and nitrogen-containing heterocycles. The specific product often depends on the oxidant used and the reaction conditions.

The thiourea moiety can also participate in reactions with carbodiimides . For instance, cobalt-catalyzed cyclization reactions of related 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones mdpi.com. This suggests that the thiourea portion of this compound could potentially react with carbodiimides in the presence of a suitable catalyst.

The general synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate, which then reacts with an amine through nucleophilic addition nih.govmdpi.com. This fundamental reaction highlights the reactivity of the isothiocyanate intermediate that is key to forming the thiourea linkage.

The table below summarizes potential chemical modifications of the thiourea moiety based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsPotential Product
S-AlkylationAlkyl halide (e.g., CH₃I), baseS-Alkyl isothiourea derivative
CyclizationDehydrating agent (e.g., H₂SO₄)Thiazole or thiadiazole derivative
Oxidative CyclizationOxidizing agent (e.g., H₂O₂, I₂)Sulfur-containing heterocycle
Reaction with CarbodiimidesCarbodiimide, metal catalystSubstituted imino heterocycle

Modifications of the Alkyl Linker and Substituent Effects

The 2-methylethyl linker in this compound provides a scaffold that connects the benzamide (B126) and thiourea moieties. Modifications to this linker, or the introduction of substituents, can significantly influence the molecule's conformational flexibility and, consequently, its chemical and physical properties.

The presence of a methyl group on the ethyl linker introduces a chiral center, meaning that this compound can exist as enantiomers. This stereochemistry can play a crucial role in its interactions with other chiral molecules.

Substituent effects on the alkyl linker itself are less studied than those on the aromatic ring. However, introducing different substituents on the linker could impact the molecule's reactivity and conformation. For example, replacing the methyl group with a bulkier alkyl group could introduce steric hindrance, potentially affecting the rates of reactions at the nearby thiourea or benzamide groups. Conversely, introducing an electron-withdrawing or electron-donating group on the linker could electronically influence the adjacent functional groups.

The table below outlines hypothetical modifications to the alkyl linker and their potential effects.

ModificationPotential Effect
Replacement of the methyl group with a larger alkyl groupIncreased steric hindrance, potential impact on reaction rates at adjacent functional groups.
Introduction of an electron-withdrawing group (e.g., -F, -CF₃)Altered electronic properties of the thiourea and benzamide moieties, potential changes in acidity/basicity.
Introduction of an electron-donating group (e.g., -OCH₃)Altered electronic properties of the thiourea and benzamide moieties, potential changes in nucleophilicity.
Introduction of a functional group capable of hydrogen bonding (e.g., -OH)Potential for intramolecular hydrogen bonding, influencing conformation and solubility.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Quantum Mechanical Calculations (e.g., Density Functional Theory, ab initio methods)

No published data from Density Functional Theory (DFT), ab initio, or other quantum mechanical calculations for N-(2-carbamothioyl-2-methylethyl)benzamide could be located.

Molecular Dynamics Simulations

Specific research detailing molecular dynamics simulations for this compound is not available in the scientific literature.

Conformational Landscape Exploration and Energetics

There are no available studies on the conformational landscape or the energetics of different conformers for this compound.

Electronic Structure and Reactivity Analysis

Charge Distribution and Electrostatic Potential Analysis

No molecular electrostatic potential (MEP) maps or charge distribution analyses for this compound have been published.

Frontier Molecular Orbital Theory (HOMO/LUMO)

Calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not present in the reviewed literature.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define chemical bonding and molecular structure. wikipedia.org This method is founded on the topology of the electron density, ρ(r), where critical points in the density gradient (∇ρ) reveal the locations of atoms (attractors), bonds, rings, and cages. researchgate.net The analysis of the bond critical point (BCP), a point of minimum electron density between two bonded atoms, is particularly insightful for characterizing the nature of chemical interactions. wiley-vch.de

For benzamide-thiourea derivatives, QTAIM is instrumental in characterizing intramolecular hydrogen bonds, such as the N—H⋯O interaction that forms a stable six-membered ring motif, often denoted as an S(6) ring. nih.govnih.govnih.govresearchgate.net The properties of the electron density at the BCP for these interactions determine their strength and nature. Key topological parameters evaluated at the BCP include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Total Electron Energy Density (H(r)) : The sign of H(r) can also help distinguish between shared (H(r) < 0) and closed-shell interactions. For hydrogen bonds, a negative H(r) suggests a degree of covalent character.

The table below summarizes the typical QTAIM parameters for characterizing interactions within molecules like this compound.

Topological ParameterSymbolInterpretation for Covalent BondsInterpretation for Hydrogen Bonds (Closed-Shell)
Electron Densityρ(r)High valueLow to medium value
Laplacian of Electron Density∇²ρ(r)NegativePositive
Kinetic Energy DensityG(r)-Positive, G(r)/ρ(r) > 1
Potential Energy DensityV(r)Negative, |V(r)| > G(r)Negative
Total Electron Energy DensityH(r)NegativeSign can vary (often slightly negative)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgfrontiersin.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel compounds, thereby streamlining the drug discovery process. nih.gov

Development of Predictive Models (e.g., Multiple Linear Regression, Machine Learning)

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive equation.

Multiple Linear Regression (MLR) is a classical and straightforward method used to create a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). nih.gov An MLR model takes the general form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the molecular descriptors and c represents their regression coefficients. While interpretable, MLR can only capture linear relationships. nih.gov

Machine Learning (ML) algorithms offer more sophisticated approaches to QSAR modeling. Techniques such as random forest, support vector machines, and artificial neural networks (ANN) can capture complex, non-linear relationships between molecular structure and activity. scirp.orgnih.gov These methods are particularly powerful when dealing with large and diverse datasets, often leading to models with higher predictive accuracy than traditional MLR. nih.gov

Molecular Descriptors and Their Correlation with Biological Activity

The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For N-aryl derivatives and related compounds, several classes of descriptors have been shown to be important. nih.gov

Physicochemical Descriptors : These include properties like the logarithm of the partition coefficient (AlogP), which measures lipophilicity, and molar refractivity (MR), related to molecular volume and polarizability. Lipophilicity often shows a strong correlation with a compound's ability to cross cell membranes. nih.govmdpi.com

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, such as the Wiener and Kier & Hall connectivity indices (Chi). They describe molecular size, shape, and degree of branching. nih.gov

Electronic Descriptors : These quantify the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for describing electrostatic and orbital-based interactions with a biological target.

Geometrical Descriptors : These 3D descriptors describe the spatial arrangement of atoms, including molecular surface area and volume.

The following table details common molecular descriptors and their typical correlation with the biological activity of benzamide (B126) derivatives.

Descriptor ClassDescriptor NameSymbolTypical Correlation with ActivityRationale
PhysicochemicalPartition CoefficientAlogP98PositiveIncreased lipophilicity can enhance membrane permeability and target binding. nih.gov
TopologicalWiener IndexWPositiveRelates to molecular branching and compactness, affecting interactions. nih.gov
TopologicalChi IndexCHI-V-3_CNegativeDescribes molecular shape and connectivity, influencing receptor fit. nih.gov
ElectronicDipole MomentDipole-MagPositiveHigher dipole moment can enhance electrostatic interactions with the target. nih.gov
GeometricalStretch EnergyE_stretchPositiveReflects the energy stored in bond stretching, can be related to conformational stability. mdpi.com

Enhanced Predictive Models via AI/ML Integration

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has significantly advanced the predictive power of QSAR models. Unlike traditional linear methods, ML algorithms can automatically identify complex patterns and non-linear interactions within the data. frontiersin.org

For instance, Gene Expression Programming (GEP) is a nonlinear approach that can generate more accurate prediction models compared to linear methods by capturing more intricate descriptor-activity relationships. frontiersin.org ML-based QSAR models are generally more robust, have better predictive ability for external datasets, and can handle the high-dimensional descriptor space typical in modern drug discovery projects. nih.govnih.gov This allows for more reliable virtual screening and prioritization of candidates for synthesis and testing.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational methodology used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov When the 3D structure of the target is unknown, ligand-based design approaches are particularly valuable. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. bu.edu.eg

Pharmacophore Modeling and Overlay Analysis

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

For a series of active compounds like benzamide-thiourea derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their activity. researchgate.net This model then serves as a 3D query to screen databases for new molecules that match the pharmacophoric requirements. Overlay analysis, where candidate molecules are superimposed onto the pharmacophore model, helps to assess their potential fit and prioritize them for further investigation. The common structural features of N-acyl thioureas suggest a pharmacophore model would likely include features representing the aromatic ring, the carbonyl oxygen as a hydrogen bond acceptor, and the N-H groups as hydrogen bond donors. uokerbala.edu.iq

The table below outlines the essential pharmacophoric features that could be derived from this compound and related structures.

Pharmacophoric FeatureStructural OriginPotential Role in Binding
Aromatic Ring (AR)Benzoyl groupπ-π stacking or hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (C=O)Forms hydrogen bonds with donor groups on the receptor
Hydrogen Bond Acceptor (HBA)Thione sulfur (C=S)Can form hydrogen bonds or other interactions
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with acceptor groups on the receptor
Hydrogen Bond Donor (HBD)Thioamide N-HForms hydrogen bonds with acceptor groups on the receptor
Hydrophobic Feature (HY)2,2-dimethyl groupInteracts with hydrophobic pockets in the binding site

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds with retained or enhanced biological activity but with different core structures. researchgate.netresearchgate.netnih.govnih.gov These approaches are particularly useful for navigating patent landscapes, improving pharmacokinetic profiles, and mitigating off-target effects.

Scaffold Hopping: This strategy involves replacing the central core of a molecule while maintaining the spatial arrangement of key interacting functional groups. researchgate.netnih.gov For the N-acylthiourea scaffold present in this compound, scaffold hopping could involve replacing the benzoylthiourea (B1224501) core with other structural motifs that can present similar pharmacophoric features. The goal is to identify isofunctional molecular structures with significantly different backbones. nih.gov Computational methods, such as 3D shape similarity screening and pharmacophore modeling, are pivotal in identifying suitable replacement scaffolds from virtual libraries.

Bioisosteric Replacement: Bioisosterism involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.net In the context of N-acylthiourea derivatives, the thiourea (B124793) moiety itself is a classic bioisostere of the urea (B33335) group. Further bioisosteric replacements can be explored to fine-tune the properties of the molecule. For instance, the sulfur atom of the thiocarbonyl group could be replaced with an oxygen or selenium atom, or the entire thiourea linkage could be substituted with other groups that can act as hydrogen bond donors and acceptors, such as a 1,2,4-triazole (B32235) or a cyanoguanidine group. Such modifications can influence the compound's metabolic stability, solubility, and target-binding affinity.

Original Fragment Potential Bioisosteric Replacement Rationale for Replacement
Thiourea (-NH-C(S)-NH-)Urea (-NH-C(O)-NH-)Modulation of hydrogen bonding capacity and polarity.
Thiourea (-NH-C(S)-NH-)Cyanoguanidine (-NH-C(N-CN)-NH-)Alteration of electronic properties and metabolic stability.
Phenyl ringThiophene ringModification of lipophilicity and metabolic pathways.
Phenyl ringPyridine ringIntroduction of a hydrogen bond acceptor and altered polarity.

This table presents hypothetical bioisosteric replacements for fragments within the N-acylthiourea scaffold, based on established principles of medicinal chemistry.

Chemoinformatics and Chemical Space Navigation

Chemoinformatics provides the tools and techniques to analyze, manage, and navigate the vastness of chemical space. For a compound class like N-acylthiourea derivatives, these approaches are crucial for identifying promising candidates and understanding their collective properties.

The design of chemical libraries is a cornerstone of modern drug discovery, aiming to create collections of compounds with a high degree of structural diversity to maximize the chances of identifying hits in biological screens. nih.govchemrxiv.orgresearchgate.net For N-acylthiourea derivatives, a combinatorial library can be designed by systematically varying the substituents on the benzoyl ring and the alkyl/aryl group attached to the thiourea nitrogen.

Design Principles:

Scaffold-based enumeration: Starting with the N-acylthiourea core, virtual libraries can be generated by attaching a diverse set of building blocks (e.g., different aromatic and heterocyclic rings for the acyl part, and various amines for the thiourea part).

Property-based filtering: The generated virtual compounds can be filtered based on calculated physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to ensure they fall within a "drug-like" chemical space. nih.gov

Diversity-oriented synthesis (DOS): This approach aims to create libraries with high skeletal diversity, not just substituent diversity. semanticscholar.org

Parameter Description Relevance in Library Design
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Often constrained to <500 Da for oral bioavailability.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity; typically in the range of -0.4 to +5.6 for drugs.
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.Usually ≤ 5 to maintain membrane permeability.
Hydrogen Bond Acceptors (HBA)The number of N and O atoms.Usually ≤ 10 to maintain membrane permeability.
Rotatable Bonds (RB)The number of bonds that allow free rotation.A measure of molecular flexibility; typically ≤ 10.

This table outlines key physicochemical properties used in the design and assessment of chemical libraries of N-acylthiourea derivatives.

Chemical databases such as PubChem, ChEMBL, and SciFinder are vast repositories of chemical information. Data mining and pattern recognition techniques can be applied to these databases to extract valuable insights about N-acylthiourea derivatives. nih.gov

Applications in N-Acylthiourea Research:

Identifying structure-activity relationships (SAR): By mining databases for known bioactive thiourea derivatives, it is possible to identify structural patterns that are consistently associated with a particular biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build predictive models that correlate molecular descriptors with biological activity. researchgate.netfarmaciajournal.comfarmaciajournal.com

Predicting biological targets: Computational models trained on large datasets of ligand-target interactions can be used to predict the potential biological targets of this compound and its analogs.

Assessing novelty: Before embarking on the synthesis of a new series of compounds, data mining can be used to assess the novelty of the designed structures by comparing them against the known chemical space.

In silico studies on related N-benzoylthiourea derivatives have demonstrated the utility of these computational approaches. For instance, molecular docking studies have been used to predict the binding modes and affinities of these compounds to various biological targets, such as the HER-2 receptor in breast cancer. samipubco.com Such studies often reveal key interactions, like hydrogen bonds, that are crucial for biological activity.

Computational Method Application to N-Acylthiourea Derivatives Example Finding from Analogs
Molecular DockingPredicts the binding orientation and affinity of a ligand to a protein target.N-benzoylthiourea analogs show favorable docking scores with the COX-2 isoenzyme, suggesting potential analgesic activity. researchgate.net
QSARCorrelates physicochemical properties with biological activity to build predictive models.QSAR models for thiourea derivatives have shown that lipophilicity and electronic parameters can be correlated with their antimicrobial activity. researchgate.net
Pharmacophore ModelingDefines the essential 3D arrangement of functional groups required for biological activity.A common pharmacophore for bioactive thioureas includes hydrogen bond donors and acceptors and a hydrophobic region.
Density Functional Theory (DFT)Calculates the electronic structure of molecules to understand their reactivity and properties.DFT calculations on N–((2–acetylphenyl)carbamothioyl)benzamide have been used to analyze its molecular geometry and electronic properties. uokerbala.edu.iqresearchgate.net

This table summarizes computational methods and their applications in the study of N-acylthiourea derivatives, with examples drawn from research on analogous compounds.

Preclinical Pharmacological and Biological Investigations

In Vitro Studies on Biological Targets

No publicly accessible scientific studies were identified that have investigated the biological targets of N-(2-carbamothioyl-2-methylethyl)benzamide.

Molecular Mechanism of Action (MOA) Elucidation

In the absence of the foundational in vitro studies mentioned above, the molecular mechanism of action for this compound remains unknown. There are no detailed research findings or data tables to present on this topic. While research exists for structurally related benzamide (B126) and thiourea (B124793) compounds, which show a range of activities including antibacterial and anti-inflammatory effects, this information cannot be extrapolated to this compound without specific experimental evidence. nih.govnanobioletters.comsemanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This involves synthesizing and testing a series of analogs of this compound.

The core structure of this compound contains several key features: the benzoyl group, the amide linker, the thiourea moiety, and the dimethyl-ethyl group. SAR studies on related benzoylthiourea (B1224501) compounds have shown that the nature and position of substituents on the benzoyl ring are critical for activity. nih.govnih.gov For example, the addition of electron-withdrawing groups like fluorine or chlorine atoms can significantly enhance antibacterial or anticancer activity. nih.govubaya.ac.id The thiourea group itself is often crucial for binding to target proteins through hydrogen bonding. biointerfaceresearch.com

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on SAR data from a series of analogs, a pharmacophore for this class of compounds could be developed. For related thiourea derivatives, the pharmacophore often includes a hydrogen bond donor (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen and thiocarbonyl sulfur), and an aromatic/hydrophobic region (the benzoyl ring). nih.govnih.gov The specific spatial arrangement of these features would be crucial for effective binding to the target.

To build a robust SAR, chemists would systematically modify each part of the this compound molecule and assess the impact on biological activity.

Benzoyl Ring: Different substituents (e.g., chloro, fluoro, methyl, methoxy) would be introduced at the ortho, meta, and para positions of the ring to probe electronic and steric effects. nih.govubaya.ac.id

Ethyl Group: The two methyl groups could be replaced with other alkyl groups or incorporated into a cyclic structure (e.g., a cyclopropyl (B3062369) group) to explore the influence of steric bulk and conformation.

Thiourea Moiety: The sulfur atom could be replaced with an oxygen atom to create the corresponding urea (B33335) analog, which often helps determine the importance of the thiocarbonyl group for activity. biointerfaceresearch.com

The resulting data would allow for the creation of a detailed SAR profile, guiding the design of more potent and selective analogs.

Table 2: Illustrative Structure-Activity Relationship Data for Analogs of this compound This table is hypothetical and for illustrative purposes only. Activity is represented by IC50 (concentration for 50% inhibition), where a lower value indicates higher potency.

Compound IDModification (relative to parent compound)Biological Activity (IC50, µM)
Parent CompoundThis compound10.5
Analog 14-Chloro on benzoyl ring2.1
Analog 24-Methoxy on benzoyl ring15.8
Analog 3Replacement of C=S with C=O (urea)> 50 (inactive)
Analog 4Replacement of gem-dimethyl with cyclopropyl8.9

Preclinical Disposition and Biotransformation Studies (Non-clinical ADME)

No publicly available data.

Absorption and Distribution in Model Systems

No publicly available data.

Metabolic Pathway Elucidation and Metabolite Identification in Biological Matrices

No publicly available data.

Excretion Pathways in Preclinical Models

No publicly available data.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. nih.govtjnpr.org These computational tools offer the potential to dramatically reduce the time and cost associated with drug discovery by enabling more accurate predictions and automating complex processes.

Automated Design and Synthesis Platforms

Enhanced Predictive Models for Biological Activity

Machine learning models are being trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds. elsevierpure.com For N-(2-carbamothioyl-2-methylethyl)benzamide, predictive models could be developed to forecast its activity against a range of biological targets, such as specific enzymes or receptors implicated in disease. ubaya.ac.id These models can also predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, allowing researchers to prioritize the most promising candidates for further investigation. tjnpr.org The use of Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical relationships between the chemical structure of benzoylthiourea (B1224501) derivatives and their biological activity, guiding the design of more potent and selective analogs. ubaya.ac.idubaya.ac.idresearchgate.net

Advanced High-Throughput Technologies in Screening and Synthesis

High-throughput screening (HTS) has long been a cornerstone of drug discovery, enabling the rapid testing of large numbers of compounds. The continual advancement of HTS technologies, including robotics, microfluidics, and sensitive detection methods, will further accelerate the evaluation of this compound and its derivatives. researchgate.net Miniaturization of assays allows for the screening of vast compound libraries with minimal reagent consumption. Combining HTS with advanced cell-based assays and phenotypic screening can provide a more comprehensive understanding of a compound's biological effects in a physiologically relevant context.

Exploration of Novel Biological Targets and Interacting Pathways

While existing research on benzamide (B126) and thiourea (B124793) derivatives has focused on certain biological targets, there remains a vast and largely unexplored landscape of potential molecular interactions. Future research should aim to identify novel biological targets for this compound. Techniques such as chemical proteomics and thermal shift assays can be employed to identify the direct protein binding partners of the compound within the cell. Furthermore, understanding the broader impact of the compound on cellular signaling pathways through transcriptomics and metabolomics will provide a more complete picture of its mechanism of action and may reveal unexpected therapeutic opportunities. The thiourea functional group, in particular, is known to interact with various biological targets through hydrogen bonding, making it a versatile scaffold for targeting a range of proteins. researchgate.net

Development of Multifunctional and Tunable Chemical Scaffolds

The chemical structure of this compound offers a versatile scaffold that can be modified to create multifunctional molecules. researchgate.netnih.gov For instance, the benzamide ring or the thiourea moiety could be functionalized with other pharmacophores to create hybrid molecules that can simultaneously interact with multiple biological targets. This approach is particularly promising for complex diseases where a multi-pronged therapeutic strategy is often more effective. Additionally, "tunable" scaffolds could be designed where the chemical properties and biological activity can be precisely controlled through synthetic modifications, allowing for the fine-tuning of a compound's therapeutic profile.

Sustainable and Green Chemistry Approaches in Compound Development

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize the environmental impact of chemical synthesis. elsevierpure.comresearchgate.net For the development of this compound and its analogs, future research should focus on developing more sustainable synthetic routes. This includes the use of greener solvents, catalysts, and reagents, as well as the development of more atom-economical reactions that minimize waste generation. nus.edu.sg Microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption compared to traditional heating methods. hilarispublisher.com The adoption of green chemistry principles not only benefits the environment but can also lead to more efficient and cost-effective manufacturing processes.

Data Tables

Table 1: Key Spectroscopic Data for a Representative Benzoylthiourea Derivative

Spectroscopic TechniqueCharacteristic PeaksReference
FT-IR (cm⁻¹) ~3237 (N-H), ~1683 (C=O), ~1329 (C-N), ~1154 (C=S) semanticscholar.org
¹H NMR (ppm) ~12.61 (S=C-NH), ~11.56 (O=C-NH) ubaya.ac.id
¹³C NMR (ppm) ~179-182 (C=S), ~169-171 (C=O) semanticscholar.orgnih.gov

Note: The data presented is for a representative benzoylthiourea derivative and may vary for this compound.

Table 2: Anticancer Activity of Representative Thiourea Benzamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthioureaMCF-725.8 elsevierpure.com
4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamideMCF-748.3 elsevierpure.com
N,N-diethyl-N′-(4-chlorobenzoyl)thiourea (CBDEA)PC-3>50 beun.edu.tr
N-morpholine-N′-(4-chlorobenzoyl)thiourea (CBMOR)MCF-72.53 beun.edu.tr
Cu(CBMOR)₂MCF-71.76 beun.edu.tr
Cu(CBMOR)₂PC-31.97 beun.edu.tr

Note: This table showcases the anticancer activity of various thiourea and benzamide derivatives to illustrate the potential of this class of compounds. The activity of this compound may differ.

Article on this compound Forthcoming as Research Becomes Available

Detailed scientific information, including synthesis, properties, and research applications concerning the chemical compound this compound, is not publicly available at this time. As a result, a comprehensive article that adheres to the requested scientific rigor and specific structural outline cannot be generated.

The compound, identified by the CAS number 1248302-41-1, has a molecular formula of C11H14N2OS and a molecular weight of 222.31 g/mol . While this basic information is cataloged in chemical databases, in-depth experimental data and scholarly research—the cornerstones of a thorough scientific article—are absent from the public domain.

The requested article structure, which includes detailed subsections on synthesis, chemical properties, mechanism of action, applications in drug discovery and agricultural chemistry, and specific collaborative research initiatives in chemical biology, presupposes a body of existing research. Extensive searches of scientific literature and chemical databases have not yielded specific studies on this compound that would provide the necessary information to populate these sections accurately and without speculation.

While general information exists for related classes of compounds, such as other benzamide and thiourea derivatives, extrapolating this information to this compound would not meet the standards of scientific accuracy. Such an approach would involve making assumptions about its synthesis, reactivity, biological activity, and research context that are not supported by direct evidence.

A core requirement of the requested article was to detail "Collaborative Research Initiatives in Chemical Biology" involving this specific compound. The absence of any published research on this compound makes this section, and indeed the entire article, impossible to construct based on factual, verifiable sources.

Therefore, until research on this compound is conducted and published, a detailed and scientifically sound article meeting the user's specific requirements cannot be provided.

Q & A

Q. Advanced Computational Strategy

  • DFT Calculations : Perform at B3LYP/6-311G(d,p) level to compute molecular electrostatic potential (MEP), Fukui functions, and natural bond orbital (NBO) analysis. Compare optimized geometries with SC-XRD data to identify deviations (e.g., planar vs. twisted thiourea groups) .
  • Energy Framework Analysis : Use CrystalExplorer to quantify intermolecular interaction energies (e.g., dispersion vs. electrostatic contributions) from Hirshfeld surface maps. This clarifies packing motifs and stability .

How can contradictions between experimental and computational data be resolved?

Q. Advanced Data Reconciliation

  • Case Example : Discrepancies in bond lengths (e.g., C=S in SC-XRD vs. DFT) may arise from crystal packing effects.
    • Solution : Apply periodic boundary conditions (PBC) in DFT to simulate solid-state environments. Alternatively, use dispersion-corrected functionals (e.g., ωB97X-D) for improved accuracy .
  • Statistical Validation : Use root-mean-square deviation (RMSD) analysis to quantify structural mismatches and refine computational models .

What methodologies assess biological activity, and how are structure-activity relationships (SAR) explored?

Q. Advanced Biological Evaluation

  • Molecular Docking : Employ AutoDock Vina or GOLD to screen against targets (e.g., SARS-CoV-2 main protease or elastase). Validate docking poses with MD simulations (AMBER/NAMD) to assess binding stability .
  • In Vitro Assays :
    • Elastase Inhibition : Measure IC50 via spectrophotometric assays using N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate.
    • Antioxidant Activity : Quantify DPPH radical scavenging (%) at 517 nm .

How do intermolecular interactions influence crystallographic packing and stability?

Q. Advanced Crystallography

  • Hirshfeld Surface Analysis : Map close contacts (e.g., H···H, H···O/S) using CrystalExplorer. For this compound, dominant H···O (25%) and H···S (15%) interactions stabilize layered packing .
  • Energy Decomposition : Partition interaction energies (kJ/mol) into electrostatic, polarization, and dispersion terms to identify driving forces for crystal formation .

What spectroscopic techniques validate synthetic success and purity?

Q. Basic Characterization

  • FTIR : Confirm thiourea C=S stretch (~1250–1300 cm⁻¹) and N–H bends (~1500 cm⁻¹).
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), thiourea NH (δ 9.5–10.5 ppm).
    • ¹³C NMR : C=S (δ ~180 ppm), carbonyl C=O (δ ~165 ppm) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

How can thermal stability and decomposition pathways be analyzed?

Q. Advanced Thermal Studies

  • TGA/DSC : Perform under N2 (10°C/min) to determine decomposition onset (~200–250°C for thioureas). Multi-stage mass loss correlates with cleavage of thiourea and benzamide groups .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) and propose degradation mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamothioyl-2-methylethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.